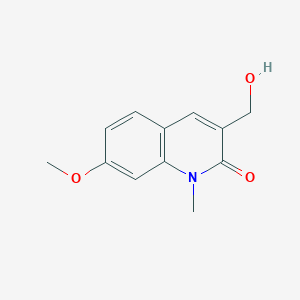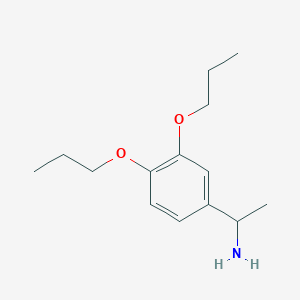![molecular formula C15H21N B2482957 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-67-9](/img/structure/B2482957.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as PTM or PTM-101, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTM is a bicyclic amine that has been shown to have promising effects in treating various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In animal models of inflammation, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce inflammation and improve tissue damage. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its versatility in treating a variety of diseases, making it a promising candidate for drug development. Another advantage is its low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its limited solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Zukünftige Richtungen
There are several future directions for [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine research. One area of interest is the development of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine analogs with improved solubility and bioavailability. Another area of interest is the investigation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with other chemotherapeutic agents for synergistic effects. Furthermore, the potential use of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with immunotherapy for cancer treatment is an exciting area of research. Overall, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Synthesemethoden
The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multistep process that begins with the preparation of the bicyclic ketone, followed by the reduction of the ketone to form the bicyclic alcohol. The final step involves the conversion of the alcohol to the amine using reductive amination. The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential therapeutic applications. In cancer research, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory bowel disease and arthritis. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5H,6-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHSGRPDZFLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)
![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)